molecular formula C11H14N2O2 B1336399 N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide CAS No. 372948-82-8

N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide

Cat. No. B1336399
M. Wt: 206.24 g/mol
InChI Key: DRJJATMNDDRQOM-UHFFFAOYSA-N
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Description

“N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide” seems to be a chemical compound. However, there is no specific information available about this compound123.



Synthesis Analysis

There is no specific synthesis analysis available for “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide”. However, there are synthetic routes available for similar compounds45.



Molecular Structure Analysis

The molecular structure of “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide” is not available. However, the molecular structure of similar compounds can be found617.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide”. However, chemical reactions involving similar compounds can be found18.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide” are not available. However, the properties of similar compounds can be found103.


Scientific Research Applications

Synthesis and Ligand Development

N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide and its derivatives are utilized in synthesizing various ligands. For instance, Cheruzel et al. (2011) demonstrated the use of a related compound, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, in reductive amination reactions. This leads to the formation of ligands with varying second coordination sphere functional groups, which are pivotal in coordination chemistry and catalysis (Cheruzel et al., 2011).

Coordination Compounds and Antimicrobial Activity

Gulea et al. (2012) reported on the formation of coordination compounds with copper using a derivative, 2-formylpyridine thiosemicarbazone. These compounds show selective antimicrobial activity against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study suggests potential applications in developing new antimicrobial agents (Gulea et al., 2012).

Synthesis of Substituted Cyclohexanol Derivatives

Rusnac et al. (2020) explored the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to the formation of several compounds including substituted cyclohexanol derivatives. These derivatives were found to have moderate antimicrobial and antifungal activities, indicating potential in biological and medicinal applications (Rusnac et al., 2020).

Crystal Structure Analysis

Studies such as those by Hirano et al. (2004) provide insights into the crystal structure of related compounds. Their research on N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, for instance, reveals important details about the molecular structure, which is crucial for understanding the chemical properties and potential applications of these compounds (Hirano et al., 2004).

Process Development in Pharmaceutical Applications

The synthesis and crystallization processes involving derivatives of N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide, as shown by Daver et al. (2017),are crucial in pharmaceutical manufacturing. Their work on developing an efficient synthesis route for a novel topical antiandrogen highlights the role of these compounds in drug development and production. The study also sheds light on the crystallization processes in oiling-out systems, which is significant for the pharmaceutical industry (Daver et al., 2017).

Antiproliferative and DNA Binding Properties

Casini et al. (2006) investigated dinuclear gold(III) oxo complexes with bipyridyl ligands, which included derivatives of N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide. These compounds were evaluated for their antiproliferative properties and interactions with DNA and proteins. Such studies are pivotal for understanding the potential use of these compounds in cancer therapy and their biological interactions (Casini et al., 2006).

Spectrophotometric Analysis

Research by Shu (2011) on the determination of related compounds, like 3-chloro-N-hydroxy-2,2-dimethylpropanamide, via spectrophotometry underlines the importance of these derivatives in analytical chemistry. This method provides a simple and reliable approach to quantify such compounds in aqueous solutions (Shu, 2011).

Supramolecular Chemistry

Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine, a related compound, for preparing pyridine-based ligands. These ligands are significant in supramolecular chemistry, which focuses on the design and synthesis of molecules and molecular complexes based on noncovalent interactions (Schubert & Eschbaumer, 1999).

Safety And Hazards

The safety and hazards information for “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide” is not available. However, the safety and hazards information for similar compounds can be found111213.


Future Directions

There is no specific information available on the future directions of “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide”. However, future directions for similar compounds can be found1415.


Please note that the information provided is based on similar compounds and may not be entirely applicable to “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide”. For more accurate information, further research is needed.


properties

IUPAC Name

N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJJATMNDDRQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432821
Record name N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide

CAS RN

372948-82-8
Record name N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.1 M isopropylmagnesium chloride in tetrahydrofuran (555.3 g, 1.20 mol) was added over 1.5 hours to the crude solution of 2-(trimethylacetylamino)-6-bromopyridine in toluene (501.2 g of crude solution from previous step, 0.500 mol) maintaining the temperature below 3° C. The resulting mixture was aged at 5° C. for 24 hours. Dimethylformamide (112.3 g, 1.54 mol) was added over 20 min maintaining the temperature at 11-15° C. After 15 min, the solution was transferred into 1 L of 10% aqueous acetic acid and the biphasic mixture stirred for 30 min. The organic phase was separated and combined with 500 mL of 20 wt % aqueous sodium hydrogen sulfite. The biphasic mixture was stirred vigorously for 45 min. The aqueous layer was separated and treated with 500 mL of 20 wt % aqueous Na2CO3, then extracted with ethyl acetate (2×500 mL). The combined organic layers were concentrated to approximately 400 mL at 50° C., 600 mmHg. The concentrate was dried over 8 g of MgSO4 and filtered to give 363.7 g of yellow solution (25.65 wt % title aldehyde, 93.28 assay g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GK Ingle, MM Makowska‐Grzyka, AM Arif, LM Berreau - 2007 - Wiley Online Library
Divalent nickel, cobalt and iron complexes {[(bmppa)Ni(CH 3 CN)](ClO 4 ) 2 (1), [(bmppa)Co(CH 3 CN)](ClO 4 ) 2 (2), [(bmppa)Fe(CH 3 CN)](ClO 4 ) 2 (3)} of an amide‐appended N 2 S …

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